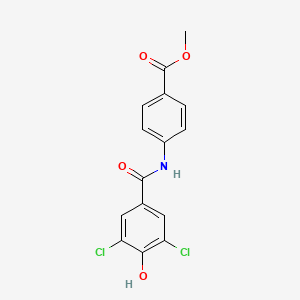
Methyl 4-(3,5-dichloro-4-hydroxybenzamido)benzoate
Cat. No. B8619440
M. Wt: 340.2 g/mol
InChI Key: VBYQCKBTFLYTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09447028B2
Procedure details


A solution of 2-chloro-5-iodo-1,3-dimethoxybenzene (1) (3.4 g, 11 mmol) in anhydrous THF (100 mL) was cooled to −70° C. and treated with n-butyllithium (5.5 mL, 12 mmol). The reaction mixture was stirred at −70° C. for 45 min then ethyl chloroformate (1.6 mL, 17 mmol) was added dropwise and the reaction mixture was allowed to warm to RT and stirred for 20 h. The reaction mixture was poured on to ice (100 mL) and the product was extracted with EtOAc (2×100 mL). The organic solution was washed with brine (3×100 mL) and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (120 g, 0-50% EtOAc in isohexane) to afford ethyl 4-chloro-3,5-dimethoxybenzoate (2) (0.12 g, 4%): 1H NMR (400 MHz, CDCl3) δ: 7.30 (2H, s), 4.40 (2H, q), 3.96 (6H, s), 1.42 (3H, t).




[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

Yield
4%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([Cl:22])[C:20]=1[OH:21])C(NC1C=CC(C(OC)=O)=CC=1)=O.[CH2:23]([Li])CCC.Cl[C:29]([O:31][CH2:32][CH3:33])=[O:30].C1C[O:37][CH2:36]C1>>[Cl:22][C:19]1[C:20]([O:21][CH3:23])=[CH:2][C:3]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:4][C:18]=1[O:37][CH3:36]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)NC2=CC=C(C(=O)OC)C=C2)C=C(C1O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −70° C. for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 h
|
|
Duration
|
20 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with EtOAc (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with brine (3×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (120 g, 0-50% EtOAc in isohexane)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C(=O)OCC)C=C1OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.12 g | |
| YIELD: PERCENTYIELD | 4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
